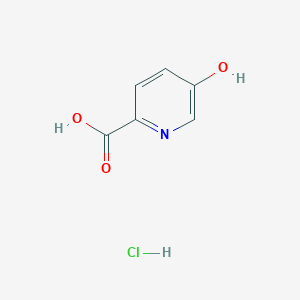

Ácido 5-hidroxipicolínico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxypicolinic acid is a natural pyridine derivative . It has a molecular weight of 157.124 and a molecular formula of C6H5NO3 . The compound is a solid with a density of 1.485 g/cm3 . It has a boiling point of 616.2ºC at 760 mmHg and a melting point of 260-264ºC . The compound is also known by other names such as 5-Hydroxy-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-Hydroxypicolinic acid is represented by the SMILES stringOc1ccc (nc1)C (O)=O . The InChI key for the compound is CGRRUFNHHQCLDZ-UHFFFAOYSA-N . The compound has a molecular formula of C6H5NO3 and a molecular weight of 139.11 . Physical and Chemical Properties Analysis

5-Hydroxypicolinic acid is a solid with a density of 1.485 g/cm3 . It has a boiling point of 616.2ºC at 760 mmHg and a melting point of 260-264ºC . The compound has a flash point of 326.5ºC .Aplicaciones Científicas De Investigación

Biodegradación

Se ha encontrado una cepa bacteriana llamada Pusillimonas sp. 5HP que es capaz de degradar y utilizar el ácido 5-hidroxipicolínico como única fuente de carbono y energía . Esta cepa se aisló del suelo y también podría utilizar 3-hidroxipirimidina y 3-cianopiridina, así como ácidos nicotínico, benzoico y p-hidroxibenzoico para el crecimiento en el medio básico de sales .

Actividad enzimática

La actividad de una nueva enzima, la 5-hidroxipicolínico 2-monooxigenasa, se detectó en los extractos libres de células preparados a partir de células cultivadas con 5-hidroxipicolínico . Esta enzima cataliza la descarboxilación oxidativa del 5-hidroxipicolínico a 2,5-dihidroxipirimidina .

Degradación microbiana

El ácido 5-hidroxipicolínico, un derivado natural de la piridina, se degrada microbianamente en el medio ambiente . Un operón (hpa), responsable de la degradación del ácido 5-hidroxipicolínico, se clonó de Alcaligenes faecalis JQ135 .

Actividad monooxigenasa

HpaM, una monooxigenasa monocomponente dependiente de dinucleótido de flavina y adenina (FAD), se encontró que cataliza la hidroxilación descarboxilativa orto del ácido 5-hidroxipicolínico, generando 2,5-dihidroxipirimidina . La actividad monooxigenasa de HpaM fue dependiente de FAD y NADH .

Metabolismo de los derivados de la piridina

Se encontró que el gen maiA, que codifica una isomerasa cis-trans del ácido maleico, es esencial para el metabolismo del ácido 5-hidroxipicolínico, el ácido nicotínico y el ácido picolínico en A. faecalis JQ135 . Esto indica que podría ser un gen clave en el metabolismo de los derivados de la piridina .

Síntesis química

El ácido 5-hidroxipicolínico se utiliza en la síntesis química . Está disponible en proveedores químicos y es utilizado por científicos en diversas áreas de investigación, como la ciencia de la vida, la ciencia de los materiales y la cromatografía .

Safety and Hazards

5-Hydroxypicolinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Direcciones Futuras

A bacterial strain capable of degrading and utilizing 5-Hydroxypicolinic acid as the sole source of carbon and energy was isolated from soil . This finding deepens our understanding of the molecular mechanism of microbial degradation of pyridine derivatives . Furthermore, the enzyme 5-hydroxypicolinate 2-monooxygenase offers potential for applications to transform useful pyridine derivatives .

Mecanismo De Acción

Target of Action

5-Hydroxypicolinic acid hydrochloride is a natural pyridine derivative that is microbially degraded in the environment . The primary targets of this compound are the enzymes involved in its degradation, particularly those encoded by the hpa operon in Alcaligenes faecalis JQ135 .

Mode of Action

The interaction of 5-Hydroxypicolinic acid hydrochloride with its targets involves a series of biochemical reactions. The compound is acted upon by a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, HpaM, which catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid hydrochloride, generating 2,5-dihydroxypyridine .

Biochemical Pathways

The degradation of 5-Hydroxypicolinic acid hydrochloride affects several biochemical pathways. The compound is converted into 2,5-dihydroxypyridine by the action of HpaM . Other enzymes encoded by the hpa operon, such as 2,5DHP dioxygenase, N-formylmaleamic acid deformylase, and maleamate amidohydrolase, are also involved in the metabolism of the compound .

Pharmacokinetics

The compound is known to be microbially degraded in the environment, suggesting that it may be metabolized and excreted by microorganisms .

Result of Action

The molecular and cellular effects of the action of 5-Hydroxypicolinic acid hydrochloride involve the degradation of the compound and its conversion into other substances, such as 2,5-dihydroxypyridine . This process is part of the broader metabolism of pyridine derivatives .

Action Environment

The action of 5-Hydroxypicolinic acid hydrochloride is influenced by environmental factors, as the compound is degraded by microorganisms in the environment . Factors such as the presence of specific microorganisms and environmental conditions may affect the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

5-Hydroxypicolinic acid hydrochloride is involved in biochemical reactions, particularly in microbial degradation processes . The enzymes, proteins, and other biomolecules it interacts with are not yet fully identified. It is known that the HpaM enzyme, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, plays a crucial role in the degradation of 5-Hydroxypicolinic acid .

Cellular Effects

In Alcaligenes faecalis JQ135, a gene cluster, hpa, responsible for 5-Hydroxypicolinic acid hydrochloride degradation, was identified . The transcription of the hpa operon was negatively regulated by a TetR family regulator, HpaR . This regulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxypicolinic acid hydrochloride involves the HpaM enzyme. HpaM catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid, generating 2,5-dihydroxypyridine . This monooxygenase activity of HpaM is FAD and NADH dependent .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature .

Metabolic Pathways

5-Hydroxypicolinic acid hydrochloride is involved in the metabolic pathways of microbial degradation . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not yet fully identified.

Propiedades

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPZVNILDMNFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)